

# spectroscopic data of 9-deazaadenine (NMR, mass spectrometry)

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## Compound of Interest

Compound Name: *5H-pyrrolo[3,2-d]pyrimidin-4-amine*

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## Spectroscopic Data of 9-Deazaadenine: A Technical Guide

### Introduction

9-Deazaadenine, with the systematic name 7*H*-pyrrolo[2,3-*d*]pyrimidin-4-amine, is a purine analogue where the nitrogen atom at position 9 is replaced by a carbon atom. This structural modification has significant implications for its biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. As an inhibitor of various enzymes, its derivatives have been explored for their potential as antineoplastic and antiviral agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of 9-deazaadenine, along with detailed experimental protocols.

## Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 9-deazaadenine. Due to the variability in reported experimental conditions, the data presented here is a compilation from various sources. Researchers should consider the specific solvents and instrument frequencies when comparing with their own results.

## Nuclear Magnetic Resonance (NMR) Data

### <sup>1</sup>H NMR Spectral Data of 9-Deazaadenine

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	~8.25 - 8.34	s	-
H-6	~7.23 - 7.27	d	~3.5
H-5	~6.76 - 6.83	d	~3.4
7-NH	~11.74 - 11.83	br s	-
4-NH <sub>2</sub>	~5.92 - 6.85	br s	-

Note: Chemical shifts are highly dependent on the solvent and concentration. The data is compiled from studies on 9-deazaadenine and its derivatives in DMSO-d<sub>6</sub>.[\[1\]](#)[\[2\]](#)

### <sup>13</sup>C NMR Spectral Data of 9-Deazaadenine

Carbon	Chemical Shift ( $\delta$ ) ppm
C-4	~157.8
C-2	~152.0 - 153.1
C-7a	~150.8 - 151.1
C-5a	~121.3
C-6	~121.9 - 122.6
C-5	~98.7 - 99.3

Note: The chemical shifts are based on data reported for 9-deazaadenine and its derivatives in DMSO-d<sub>6</sub>.[\[1\]](#)[\[2\]](#)

## Mass Spectrometry (MS) Data

## Mass Spectral Data of 9-Deazaadenine

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub>
Molecular Weight	134.14 g/mol
Exact Mass	134.0592 Da
[M+H] <sup>+</sup> (m/z)	135.0671

Note: The ionization method can affect the observed fragmentation pattern.

## Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for 9-deazaadenine and its analogues.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Dissolve 5-10 mg of the 9-deazaadenine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O) in a clean, dry vial.[3]
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[3]
  - Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred. The sample height in the tube should be approximately 4-5 cm. [3]
  - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or using an automated shimming routine.
- Tune and match the probe to the appropriate frequency for the nucleus being observed (<sup>1</sup>H or <sup>13</sup>C).
- For <sup>1</sup>H NMR, a standard pulse-acquire sequence is typically used. Key parameters to set include the spectral width, number of scans (e.g., 16-64), and relaxation delay (e.g., 1-5 seconds).
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of <sup>13</sup>C.
- Acquire the free induction decay (FID) data.

• Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Reference the spectrum to the chemical shift of the internal standard (TMS at 0 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the <sup>1</sup>H NMR spectrum to deduce proton connectivity.
- Assign the peaks in both the <sup>1</sup>H and <sup>13</sup>C NMR spectra to the corresponding atoms in the 9-deazaadenine molecule. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be invaluable for unambiguous assignments.

## Mass Spectrometry Protocol

- Sample Preparation:
  - Prepare a dilute solution of the 9-deazaadenine sample (typically 1-10  $\mu$ g/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[\[4\]](#)
  - The solvent should be compatible with the chosen ionization method. For electrospray ionization (ESI), polar solvents are preferred.
  - A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.
- Instrument Setup and Data Acquisition:
  - Choose an appropriate ionization method. ESI is a soft ionization technique well-suited for polar molecules like 9-deazaadenine and is commonly used with liquid chromatography (LC-MS).[\[4\]](#) Electron ionization (EI) is a harder ionization technique that can provide more fragmentation information and is typically used with gas chromatography (GC-MS).
  - Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a chromatographic system (LC or GC).
  - Set the mass spectrometer parameters, including the mass range to be scanned, the ionization source conditions (e.g., capillary voltage, source temperature, and gas flow rates for ESI), and the collision energy for tandem mass spectrometry (MS/MS) if fragmentation analysis is desired.[\[4\]](#)[\[5\]](#)
  - Acquire the mass spectrum.
- Data Analysis:
  - Identify the molecular ion peak ( $[M+H]^+$  for positive ion mode or  $[M-H]^-$  for negative ion mode) to confirm the molecular weight of the compound.
  - Analyze the isotopic pattern of the molecular ion to aid in elemental composition determination.

- If MS/MS was performed, analyze the fragmentation pattern to obtain structural information. The fragmentation of purine-like molecules often involves cleavage of the glycosidic bond (if present) and fragmentation of the heterocyclic ring system.

## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 9-deazaadenine.

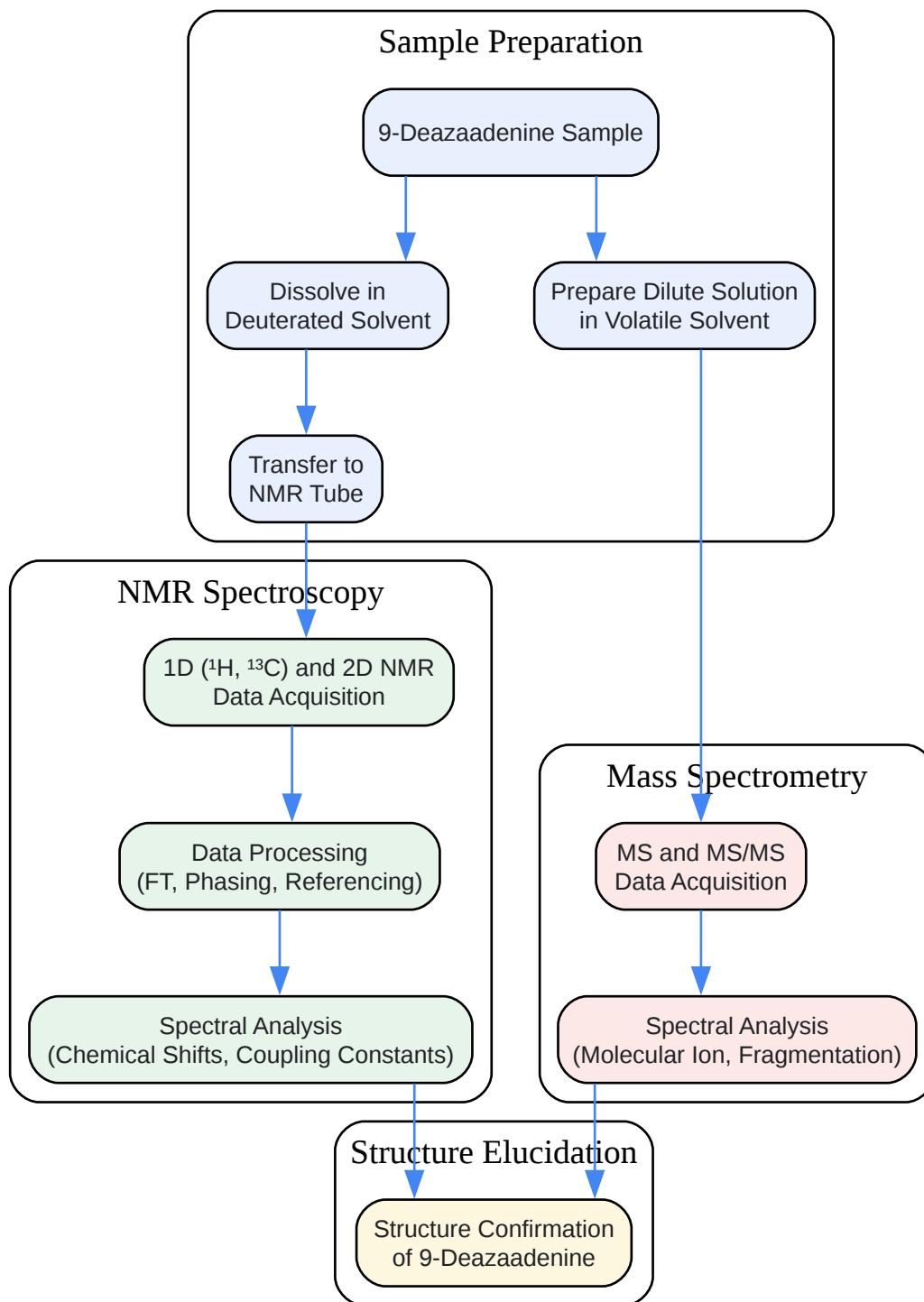
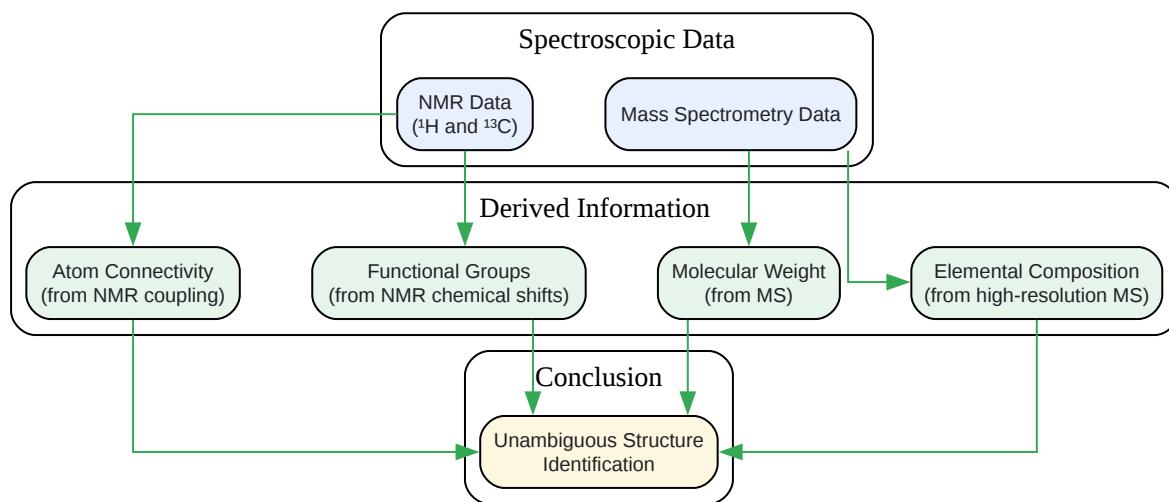
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Fig. 1: Experimental workflow for spectroscopic analysis.



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